Vomitoxin, triacetoxy deriv.
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Overview
Description
Vomitoxin, triacetoxy deriv.: It is an epoxy-sesquiterpenoid predominantly found in grains such as wheat, barley, oats, rye, and corn . This compound is produced by Fusarium species, which are significant plant pathogens causing fusarium head blight in wheat and gibberella ear blight in corn . The presence of vomitoxin in grains is associated with moisture during flowering and other environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of vomitoxin involves the cultivation of Fusarium species under controlled conditions. The fungi produce vomitoxin as a secondary metabolite during their growth on grains . The compound can be extracted and purified using various chromatographic techniques, including liquid chromatography-mass spectrometry (LC/MS) .
Industrial Production Methods: Industrial production of vomitoxin typically involves large-scale fermentation processes using Fusarium species. The grains are inoculated with the fungi and incubated under optimal conditions to maximize the production of vomitoxin. The compound is then extracted, purified, and quantified using advanced analytical techniques .
Chemical Reactions Analysis
Types of Reactions: Vomitoxin undergoes several chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various acetylated derivatives of vomitoxin, such as 3-acetyl-deoxynivalenol and 15-acetyl-deoxynivalenol .
Scientific Research Applications
Chemistry: In chemistry, vomitoxin is used as a model compound to study the behavior of trichothecene mycotoxins. Researchers investigate its chemical properties, reactivity, and potential for modification .
Biology: Vomitoxin is extensively studied in biology for its effects on cellular processes. It is known to inhibit protein synthesis by binding to ribosomes, leading to ribotoxic stress and disruption of cellular functions .
Medicine: In medicine, vomitoxin is used to study the toxicological effects of mycotoxins on human and animal health. It serves as a reference compound for developing diagnostic methods and therapeutic interventions .
Industry: In the agricultural industry, vomitoxin is monitored to ensure the safety and quality of grain products. It is also used in research to develop strategies for mitigating mycotoxin contamination in crops .
Mechanism of Action
Vomitoxin exerts its effects by inhibiting protein synthesis. It binds to the ribosomal peptidyl transferase center, causing ribotoxic stress and disrupting macromolecule synthesis, cell signaling, differentiation, proliferation, and cell death . The compound also affects neuroendocrine signaling, proinflammatory gene induction, and gut integrity . These molecular targets and pathways are critical for understanding the toxicological effects of vomitoxin on living organisms .
Comparison with Similar Compounds
Nivalenol: Another type B trichothecene mycotoxin with similar toxicological properties.
T-2 Toxin: A type A trichothecene mycotoxin known for its potent toxicity.
Diacetoxyscirpenol (DAS): A type A trichothecene mycotoxin with similar chemical structure and effects.
Uniqueness: Vomitoxin is unique due to its prevalence in grains and its significant impact on agriculture and food safety. Its acetylated derivatives, such as 3-acetyl-deoxynivalenol and 15-acetyl-deoxynivalenol, also contribute to its distinct chemical profile .
Properties
CAS No. |
51550-28-8 |
---|---|
Molecular Formula |
C21H26O9 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
(3,10-diacetyloxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methyl acetate |
InChI |
InChI=1S/C21H26O9/c1-10-6-15-20(8-26-11(2)22,18(16(10)25)29-13(4)24)19(5)7-14(28-12(3)23)17(30-15)21(19)9-27-21/h6,14-15,17-18H,7-9H2,1-5H3 |
InChI Key |
FUPMDISLTMETBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2C(C(C1=O)OC(=O)C)(C3(CC(C(C34CO4)O2)OC(=O)C)C)COC(=O)C |
Origin of Product |
United States |
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